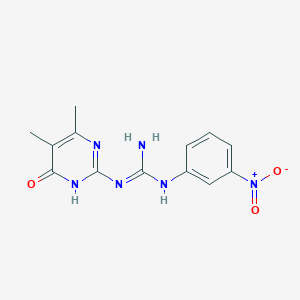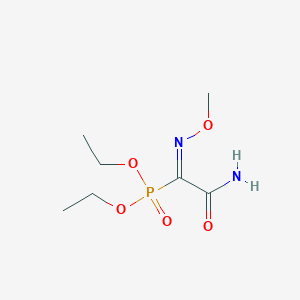![molecular formula C26H23NO B6051774 2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
2-[benzyl(1-pyrenylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(1-pyrenylmethyl)amino]ethanol, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and has been found to exhibit interesting biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-[benzyl(1-pyrenylmethyl)amino]ethanol is not fully understood. However, it is believed that 2-[benzyl(1-pyrenylmethyl)amino]ethanol binds to DNA and RNA through intercalation, which is the insertion of the pyrene ring between the base pairs of the nucleic acid. This binding results in changes to the structure and function of the nucleic acid, leading to the observed biological effects.
Biochemical and Physiological Effects:
2-[benzyl(1-pyrenylmethyl)amino]ethanol has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to bind to DNA and RNA, 2-[benzyl(1-pyrenylmethyl)amino]ethanol has been shown to inhibit the activity of enzymes involved in DNA replication and repair. 2-[benzyl(1-pyrenylmethyl)amino]ethanol has also been found to induce oxidative stress in cells, leading to cell death. In terms of physiological effects, 2-[benzyl(1-pyrenylmethyl)amino]ethanol has been shown to have anti-inflammatory activity and to protect against oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzyl(1-pyrenylmethyl)amino]ethanol in lab experiments is its fluorescent properties, which allow for easy visualization of DNA and RNA in living cells. Additionally, 2-[benzyl(1-pyrenylmethyl)amino]ethanol is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-[benzyl(1-pyrenylmethyl)amino]ethanol is its potential toxicity, which can vary depending on the concentration used in experiments. Careful consideration must be given to the concentration of 2-[benzyl(1-pyrenylmethyl)amino]ethanol used in experiments to avoid potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-[benzyl(1-pyrenylmethyl)amino]ethanol. One area of research is the development of 2-[benzyl(1-pyrenylmethyl)amino]ethanol-based sensors for the detection of other biomolecules, such as proteins and lipids. Additionally, further investigation into the mechanisms of action of 2-[benzyl(1-pyrenylmethyl)amino]ethanol could provide insight into its potential as an anticancer agent. Finally, the development of 2-[benzyl(1-pyrenylmethyl)amino]ethanol derivatives with improved properties, such as increased selectivity and reduced toxicity, could lead to the development of new therapeutic agents.
Métodos De Síntesis
2-[benzyl(1-pyrenylmethyl)amino]ethanol can be synthesized through a multi-step reaction starting from pyrene. The first step involves the formation of the pyrene carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzylamine in the presence of a base to form the benzylamide intermediate. Finally, the benzylamide intermediate is reduced with sodium borohydride to yield 2-[benzyl(1-pyrenylmethyl)amino]ethanol.
Aplicaciones Científicas De Investigación
2-[benzyl(1-pyrenylmethyl)amino]ethanol has been extensively studied for its potential as a fluorescent probe for biological applications. It has been found to selectively bind to DNA and RNA, and can be used to visualize these molecules in living cells. 2-[benzyl(1-pyrenylmethyl)amino]ethanol has also been used as a sensor for the detection of metal ions, such as copper and iron, in biological samples. Additionally, 2-[benzyl(1-pyrenylmethyl)amino]ethanol has been investigated for its potential as an anticancer agent, due to its ability to induce cell death in cancer cells.
Propiedades
IUPAC Name |
2-[benzyl(pyren-1-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c28-16-15-27(17-19-5-2-1-3-6-19)18-23-12-11-22-10-9-20-7-4-8-21-13-14-24(23)26(22)25(20)21/h1-14,28H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHJEZRZRLORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6051691.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)

![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)


![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)
![2-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6051800.png)